molecular formula C26H20N2OS B2794995 (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,2-diphenylacetamide CAS No. 477500-47-3

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,2-diphenylacetamide

Cat. No.: B2794995
CAS No.: 477500-47-3
M. Wt: 408.52
InChI Key: JNQJVPITGPPQOT-CYYJNZCTSA-N
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Description

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,2-diphenylacetamide is a synthetic organic compound characterized by a naphtho[1,2-d]thiazole core structure. This scaffold is found in various dyes and bioactive molecules. For instance, the related compound Stains-All (a cationic carbocyanine dye) is known for its unique ability to differentially stain proteins on gels, turning calcium-binding proteins a distinctive blue color while staining other proteins red or pink . Naphthothiazole derivatives are subjects of ongoing research in organic synthesis and materials science. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment, including gloves and eyeshields, and refer to the product's Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2OS/c1-28-24-21-15-9-8-10-18(21)16-17-22(24)30-26(28)27-25(29)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQJVPITGPPQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations: Naphthothiazole vs. Simple Thiazole

Key Compound : 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide ()

  • Structural Differences : Replaces the naphtho-fused thiazole with a simpler thiazole ring.
  • Biological Activity: Naphthothiazole derivatives often exhibit improved antimicrobial or anticancer activity due to increased planarity and interaction with biological targets . Thermal Stability: The fused aromatic system in the target compound likely increases melting points (>300°C) compared to simpler thiazoles (e.g., 409–411 K for ) .

Substituent Modifications on the Acetamide Group

Key Compounds :

  • N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide ()
  • N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide ()
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
Property Target Compound N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide
Substituents 2,2-Diphenylacetamide 2,2-Diphenylacetamide + sulfamoylbenzothiazole Dichlorophenyl + thiazole
Lipophilicity High (logP ~5–6) Moderate (sulfamoyl group introduces polarity) High (chlorine substituents)
Bioactivity Potential kinase inhibition Enhanced solubility for sulfonamide-based therapeutics Antimicrobial (chlorine enhances reactivity)
Synthetic Route Likely EDC-mediated coupling Similar coupling with modified benzothiazole Carbodiimide-mediated coupling

Heterocyclic Fusion and Electronic Effects

Key Compound: 2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole ()

  • Structural Differences : Replaces the acetamide group with a pyrazole-cyanide moiety.
  • Impact: Electronic Properties: The cyano group in (IR: 2215 cm⁻¹) introduces electron-withdrawing effects, altering redox behavior compared to the electron-rich diphenylacetamide . Applications: Pyrazole-fused naphthothiazoles (e.g., ) are explored as fluorescent probes, while the target compound’s acetamide group may favor protein-binding interactions .

Geometric Isomerism and Planarity

Key Compound : 2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one ()

  • Structural Differences : Features a ketone group instead of acetamide, with (Z/E) isomerism.
  • Impact :
    • Planarity : The (E)-configuration in the target compound ensures optimal conjugation between the naphthothiazole and acetamide groups, enhancing UV-Vis absorption .
    • Reactivity : The ketone in may undergo nucleophilic additions, whereas the acetamide in the target compound is more stable under physiological conditions .

Spectral Characteristics

  • IR Spectroscopy : The target compound’s acetamide group would show C=O stretches near 1670–1680 cm⁻¹, similar to (1671 cm⁻¹) and (1676 cm⁻¹) .
  • NMR : The diphenyl groups would produce aromatic signals at δ 7.2–7.6 ppm, comparable to (δ 7.21–7.58 ppm) .

Q & A

Q. How does the compound’s stability under physiological conditions impact its bioactivity?

  • Methodology :
  • pH stability assays : Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to assess degradation pathways .
  • Light/heat stress testing : Use accelerated stability studies (40°C/75% RH) to identify degradation products via LC-MS .

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